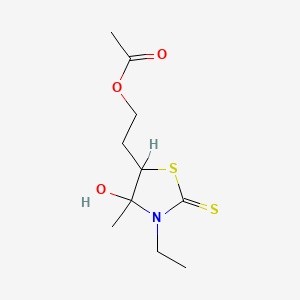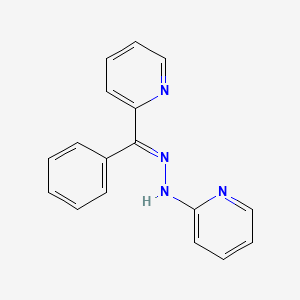
(E)-2-(Phenyl(2-(pyridin-2-yl)hydrazono)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine is a Schiff base compound formed by the condensation of an aldehyde or ketone with a primary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine typically involves the reaction of 2-benzoylpyridine with different amines. For example, the reaction of 2-benzoylpyridine with 2-aminopyridine under reflux conditions in ethanol can yield the desired Schiff base . The reaction is usually carried out in the presence of a catalyst such as acetic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for Schiff bases like N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine often involve large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in industrial synthesis include ethanol, methanol, and other polar solvents that can dissolve both reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the Schiff base.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules such as DNA and proteins, leading to various biological effects. The Schiff base can also undergo redox reactions, which can generate reactive oxygen species that contribute to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N’- (phenyl (pyridin-2-yl)methylene) isonicotinohydrazide
- N1 - (naphthalen-1-yl)-N2 - (phenyl (pyridin-2-yl) methylidene) ethane-1,2-diamine
- N- (6-chlorobenzo [d]thiazol-2-yl)-1-phenyl-1- (pyridin-2-yl) methanimine
Uniqueness
N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine is unique due to its specific structural configuration, which allows it to form stable complexes with a wide range of metal ions This property makes it particularly useful in coordination chemistry and catalysis
Properties
CAS No. |
24929-06-4 |
|---|---|
Molecular Formula |
C17H14N4 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine |
InChI |
InChI=1S/C17H14N4/c1-2-8-14(9-3-1)17(15-10-4-6-12-18-15)21-20-16-11-5-7-13-19-16/h1-13H,(H,19,20)/b21-17+ |
InChI Key |
ZFZHDOZUCPKKKI-HEHNFIMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=CC=CC=N2)/C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


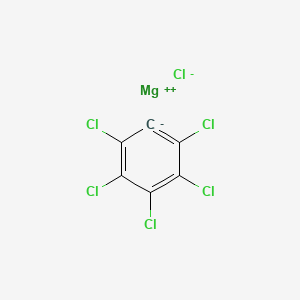
![Bis[tris(trimethylsilyl)methyl]mercury](/img/structure/B14691421.png)
![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)

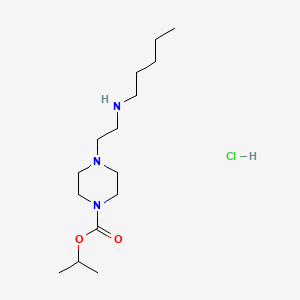
![1,3,5-Triazino[1,2-b]indazole-2,4-diamine](/img/structure/B14691451.png)
![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
![2H,4H-Spiro[1-benzoselenopyran-3,2'-oxirane]](/img/structure/B14691469.png)
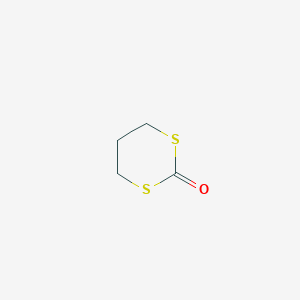
![3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane](/img/structure/B14691473.png)
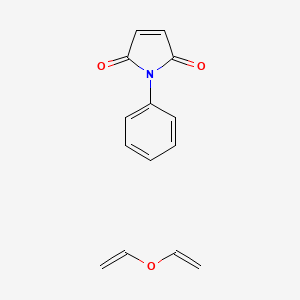
![N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine](/img/structure/B14691491.png)

